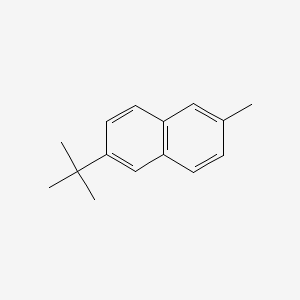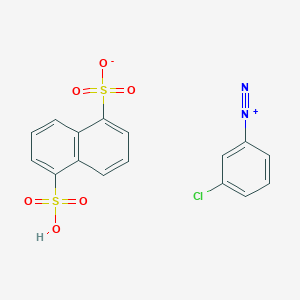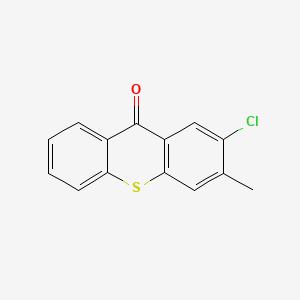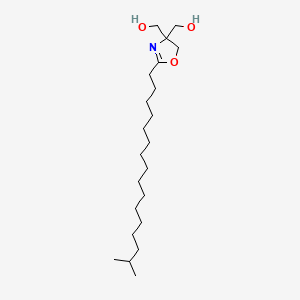
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is a coordination compound where copper is complexed with two molecules of 2-furancarboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- typically involves the reaction of copper(II) salts with 2-furancarboxylic acid under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent such as methanol, followed by the addition of 2-furancarboxylic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of copper(I) species.
Substitution: Ligand exchange reactions can occur, where the 2-furancarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions would result in new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox cycling, which is crucial for its catalytic activity. The 2-furancarboxylate ligands provide stability to the complex and can participate in interactions with other molecules, enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) benzoate: Similar in structure but with benzoate ligands instead of 2-furancarboxylate.
Copper(II) acetate: Another copper(II) complex with acetate ligands.
Copper(II) bipyridine complexes: These complexes have bipyridine ligands and are used in various catalytic applications.
Uniqueness
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is unique due to the presence of 2-furancarboxylate ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and make it suitable for specific applications that other copper complexes may not be able to achieve .
Propiedades
Número CAS |
84009-23-4 |
|---|---|
Fórmula molecular |
C10H6CuO6 |
Peso molecular |
285.70 g/mol |
Nombre IUPAC |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
Clave InChI |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
SMILES canónico |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



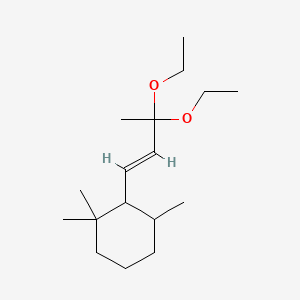

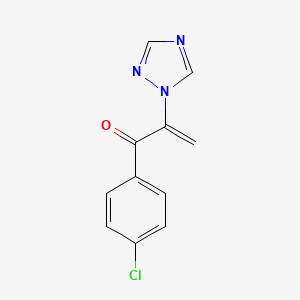

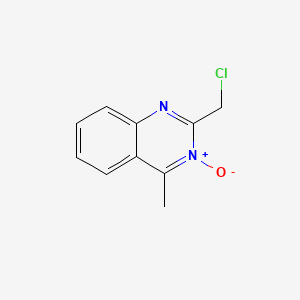
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

